N-(5-chloro-2-methylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
N-(5-chloro-2-methylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a heterocyclic small molecule featuring:
- A pyrrolo[3,2-d]pyrimidine core with a 4-oxo group and 3-methyl substituent.
- A sulfanyl acetamide linker bridging the core to the aromatic moiety.
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[(3-methyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O2S/c1-13-8-9-15(23)10-17(13)25-18(28)12-30-22-26-19-16(14-6-4-3-5-7-14)11-24-20(19)21(29)27(22)2/h3-11,24H,12H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPBQWMCZWXPDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3=C(C(=O)N2C)NC=C3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of significant interest due to its potential biological activities. This article reviews its biological activity, focusing on antimicrobial and anticancer properties, supported by case studies and research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a chloro-substituted aromatic ring and a pyrrolo[3,2-d]pyrimidine moiety. The presence of the sulfanyl group is also notable, as it may influence the compound's reactivity and biological interactions.
Antimicrobial Activity
Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties.
Case Study: Antibacterial Activity
In a study assessing various thienopyrimidinone derivatives, the compounds were tested against multiple bacterial strains including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined for several derivatives. Notably, compounds with similar structural features showed effective antibacterial activity with MIC values ranging from 0.1 to 10 µg/mL against Gram-positive and Gram-negative bacteria .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 4c | 0.5 | E. coli |
| 4e | 1.0 | S. aureus |
| 5c | 0.8 | S. typhi |
These findings suggest that the structural components of N-(5-chloro-2-methylphenyl)-2-{...} may contribute similarly to its antimicrobial efficacy.
Anticancer Activity
The anticancer potential of related compounds has been extensively studied. The pyrrolo[3,2-d]pyrimidine scaffold has shown promising results in inhibiting cancer cell proliferation.
Case Study: Cytotoxicity Assessment
In a recent study, various derivatives were screened against several cancer cell lines including MCF7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer). The results indicated that certain derivatives exhibited cytotoxicity with IC50 values in the low micromolar range.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 36 | 1.1 | MCF7 |
| 37 | 1.6 | HCT116 |
| 38 | 3.3 | HepG2 |
These results underscore the potential of N-(5-chloro-2-methylphenyl)-2-{...} as an anticancer agent, particularly due to its ability to induce apoptosis in cancer cells .
The mechanisms underlying the biological activities of this compound are likely multifaceted:
- Inhibition of Enzymes : Similar compounds have been reported to inhibit key enzymes involved in cellular processes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis .
- DNA Interaction : Some studies suggest that these compounds may bind to DNA or interfere with its replication, leading to cell cycle arrest .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below highlights key structural differences and properties of the target compound and its analogs:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
